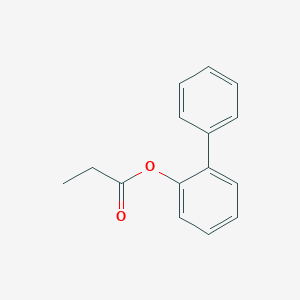
(2-Phenylphenyl) propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenylphenyl) propanoate is an organic compound with the molecular formula C15H14O2. It is an ester derived from the reaction between 2-phenylphenol and propanoic acid. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Phenylphenyl) propanoate can be synthesized through esterification, where 2-phenylphenol reacts with propanoic acid in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of acyl chlorides or acid anhydrides instead of carboxylic acids to increase the reaction rate and yield. The process involves the reaction of 2-phenylphenol with propanoyl chloride or propanoic anhydride in the presence of a base such as pyridine .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylphenyl) propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield 2-phenylphenol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: 2-Phenylphenol and propanoic acid.
Reduction: 2-Phenylphenol and propanol.
Transesterification: A different ester and alcohol.
Scientific Research Applications
(2-Phenylphenyl) propanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of (2-Phenylphenyl) propanoate involves its hydrolysis in biological systems to release 2-phenylphenol and propanoic acid. The released 2-phenylphenol can interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: An ester with a similar structure but derived from benzoic acid and ethanol.
Methyl salicylate: Another ester with a similar aromatic structure, derived from salicylic acid and methanol.
Uniqueness
(2-Phenylphenyl) propanoate is unique due to its specific combination of a biphenyl structure and a propanoate ester group. This combination imparts distinct chemical and physical properties, such as its specific odor and reactivity, which differentiate it from other esters .
Properties
CAS No. |
54074-17-8 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2-phenylphenyl) propanoate |
InChI |
InChI=1S/C15H14O2/c1-2-15(16)17-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
HPTNBOLRFMQMMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B13414572.png)
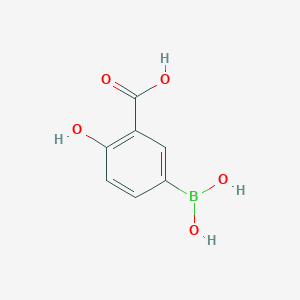

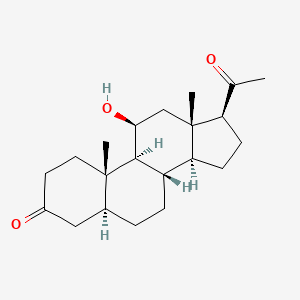
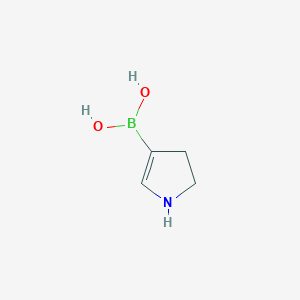
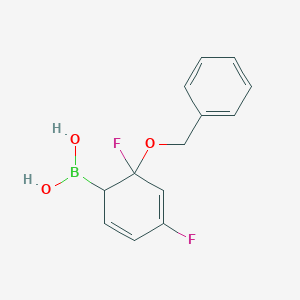
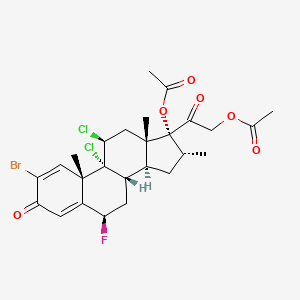
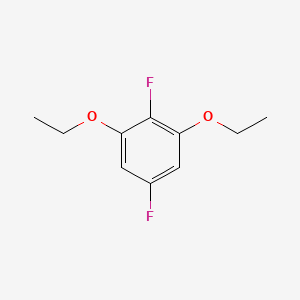
![N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13414624.png)
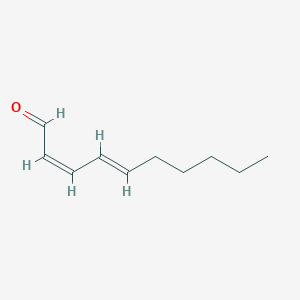
![3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13414629.png)
![Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%](/img/structure/B13414632.png)
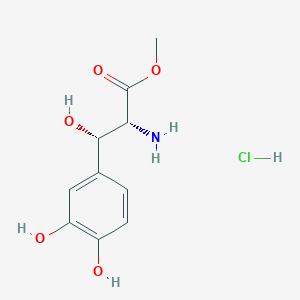
![(2R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-one](/img/structure/B13414648.png)
